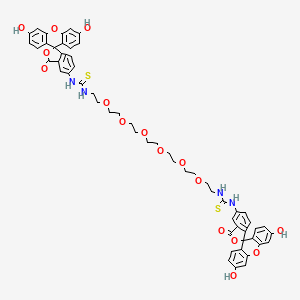
Bis-Fluorescein-PEG6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-Fluorescein-PEG6 is a compound composed of two fluorescein molecules connected by a polyethylene glycol linker consisting of six ethylene glycol units. This compound is a fluorescein dye with excitation and emission maxima at 494 nm and 517 nm, respectively. It is widely used as a molecular probe or sensor for detecting biomolecular interactions, enzymatic activities, or environmental analytes due to its fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Fluorescein-PEG6 typically involves the reaction of fluorescein derivatives with polyethylene glycol linkers. The process begins with the activation of the polyethylene glycol linker, which is then reacted with fluorescein derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Bis-Fluorescein-PEG6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized fluorescein derivatives, while substitution reactions can result in the formation of various substituted fluorescein compounds .
Scientific Research Applications
Bis-Fluorescein-PEG6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for detecting chemical substances and monitoring chemical reactions . In biology, it is employed to study biomolecular interactions, cellular processes, and enzymatic activities . In medicine, this compound is used in diagnostic imaging and therapeutic monitoring . In industry, it is utilized in environmental monitoring and quality control processes .
Mechanism of Action
The mechanism of action of Bis-Fluorescein-PEG6 involves its ability to emit fluorescence upon excitation by light. The compound’s fluorescence properties are attributed to the fluorescein moieties, which absorb light at specific wavelengths and emit light at longer wavelengths. This fluorescence emission can be detected and measured, allowing researchers to monitor various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bis-Fluorescein-PEG6 include other fluorescein derivatives such as Fluorescein-PEG6-NHS ester and Fluorescein-PEG4-Alcohol . These compounds also contain polyethylene glycol linkers and exhibit fluorescence properties .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which consists of two fluorescein molecules connected by a polyethylene glycol linker with six ethylene glycol units. This structure enhances its solubility in aqueous media and improves its fluorescence properties, making it a versatile and valuable tool in various scientific research applications.
Properties
Molecular Formula |
C56H54N4O16S2 |
|---|---|
Molecular Weight |
1103.2 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]thiourea |
InChI |
InChI=1S/C56H54N4O16S2/c61-35-3-9-43-47(29-35)73-48-30-36(62)4-10-44(48)55(43)41-7-1-33(27-39(41)51(65)75-55)59-53(77)57-13-15-67-17-19-69-21-23-71-25-26-72-24-22-70-20-18-68-16-14-58-54(78)60-34-2-8-42-40(28-34)52(66)76-56(42)45-11-5-37(63)31-49(45)74-50-32-38(64)6-12-46(50)56/h1-12,27-32,61-64H,13-26H2,(H2,57,59,77)(H2,58,60,78) |
InChI Key |
VJXBTESNKGSKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)OC28C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















